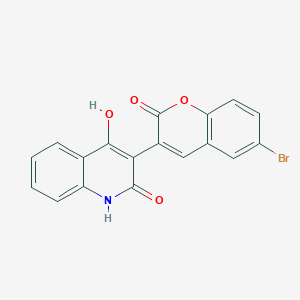
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinone derivatives. It has gained significant interest in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone are diverse and depend on the specific biological system being studied. In general, this compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in cellular proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the advantages of using 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone in lab experiments is its high potency and selectivity towards specific biological targets. This allows researchers to study the effects of this compound on specific biological systems with minimal off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to prepare solutions for in vitro experiments.
未来方向
There are several future directions for research on 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone. One area of interest is the development of novel therapeutic agents based on this compound. This could involve the synthesis of analogs with improved pharmacological properties or the identification of new biological targets for this compound. Another area of interest is the elucidation of the mechanism of action of this compound in various biological systems. This could involve the use of advanced biochemical and biophysical techniques to study the interaction of this compound with specific proteins and signaling pathways. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in vivo studies in animal models.
合成方法
The synthesis of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the reaction of 6-bromo-2-hydroxychromone with 2-amino-3-hydroxybenzoic acid in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
The unique chemical structure of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone makes it a promising compound for scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of novel therapeutic agents.
属性
IUPAC Name |
3-(6-bromo-2-oxochromen-3-yl)-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO4/c19-10-5-6-14-9(7-10)8-12(18(23)24-14)15-16(21)11-3-1-2-4-13(11)20-17(15)22/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIYMCHTKRUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-3-coumarinyl)-4-hydroxy-2(1H)-quinolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)
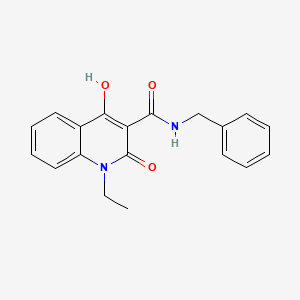
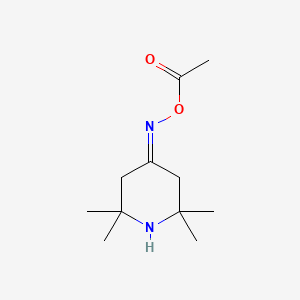
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)
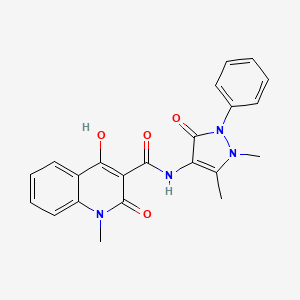

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)

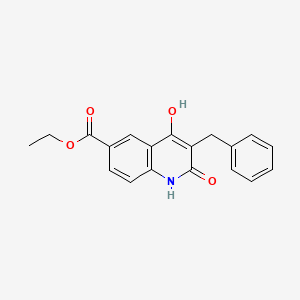

![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)
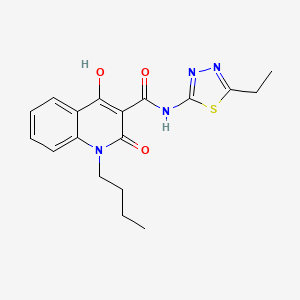
![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)